Morelosin

Description

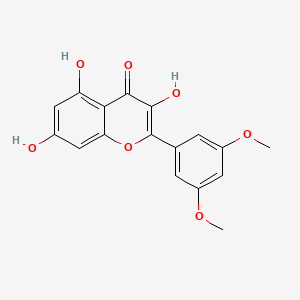

It belongs to the class of dietary flavonoids, which are studied for their ability to manage postprandial hyperglycemia by slowing carbohydrate digestion. Morelosin was selected from the COCONUT (COlleCtion of Open Natural prodUcTs) database using molecular fingerprint similarity clustering and a Multiple Linear Regression Quantitative Structure-Activity Relationship (MLR-QSAR) model. The model predicted its half-maximal inhibitory concentration (IC₅₀) at 94.136 µM, making it the least potent among five screened compounds . Despite its moderate activity, this compound’s structural features and pharmacokinetic profile position it as a candidate for further optimization in drug development.

Properties

CAS No. |

62008-19-9 |

|---|---|

Molecular Formula |

C17H14O7 |

Molecular Weight |

330.29 g/mol |

IUPAC Name |

2-(3,5-dimethoxyphenyl)-3,5,7-trihydroxychromen-4-one |

InChI |

InChI=1S/C17H14O7/c1-22-10-3-8(4-11(7-10)23-2)17-16(21)15(20)14-12(19)5-9(18)6-13(14)24-17/h3-7,18-19,21H,1-2H3 |

InChI Key |

HEJAFZFLVQINJF-UHFFFAOYSA-N |

SMILES |

COC1=CC(=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)OC |

Canonical SMILES |

COC1=CC(=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)OC |

Other CAS No. |

62008-19-9 |

Synonyms |

3,5,7-trihydroxy-3',5'-dimethoxyflavone morelosin |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

This section compares Morelosin with four structurally related flavonoid derivatives identified in the same study:

2-(3,5-dihydroxyphenyl)-5,7-dihydroxy-4H-chromen-4-one (IC₅₀: 8.977 µM)

Norartocarpetin (IC₅₀: 31.949 µM)

2-(2,5-dihydroxyphenyl)-5,7-dihydroxy-4H-chromen-4-one (IC₅₀: 78.566 µM)

2-(3,4-dihydroxyphenyl)-5-hydroxy-4H-chromen-4-one (IC₅₀: 87.87 µM)

Table 1: Structural and Functional Comparison

Key Findings:

Potency Trends :

- The 3,5-dihydroxyphenyl derivative exhibited the highest potency (IC₅₀: 8.977 µM), attributed to its optimal hydroxyl group positioning, which enhances hydrogen bonding with α-glucosidase active-site residues (e.g., Asp349, Arg439) .

- This compound’s lower potency (IC₅₀: 94.136 µM) correlates with its less favorable binding energy (-7.2 kcal/mol), likely due to steric hindrance from its substitution pattern .

Structural Determinants :

- Hydroxyl Group Placement : Compounds with hydroxyl groups at the 3,5- or 2,5- positions showed stronger inhibitory effects than those with 3,4- (this compound-like) substitutions. This aligns with QSAR model descriptors emphasizing electronic and steric factors .

- Chromen-4-one Core : All compounds share this backbone, but variations in the phenyl ring substituents significantly modulate activity.

Pharmacokinetic Profiles: this compound adheres to Lipinski’s Rule of Five (molecular weight <500, LogP <5), suggesting favorable oral absorption .

Stability and Binding :

- Molecular Dynamics (MD) Simulations : this compound showed stable binding to α-glucosidase over 100 ns, but with higher conformational flexibility compared to the top-performing compounds .

- MMGBSA Calculations : Confirmed that van der Waals interactions (ΔEvdw) dominate binding for all compounds, but electrostatic contributions (ΔEele) were weaker in this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.